molecular formula C18H34N4O6 B13910688 hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine

hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine

Cat. No.: B13910688
M. Wt: 402.5 g/mol
InChI Key: UUIXPYKVXYWHGZ-UBKPKTQASA-N
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Description

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine: is a compound that combines the structural features of oxetane and piperidine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The oxetane ring and piperidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hemi(oxalic acid);(3S)-1-(oxetan-3-yl)piperidin-3-amine is unique due to its specific stereochemistry and combination of oxetane and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

oxalic acid;(3S)-1-(oxetan-3-yl)piperidin-3-amine

InChI

InChI=1S/2C8H16N2O.C2H2O4/c2*9-7-2-1-3-10(4-7)8-5-11-6-8;3-1(4)2(5)6/h2*7-8H,1-6,9H2;(H,3,4)(H,5,6)/t2*7-;/m00./s1

InChI Key

UUIXPYKVXYWHGZ-UBKPKTQASA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C2COC2)N.C1C[C@@H](CN(C1)C2COC2)N.C(=O)(C(=O)O)O

Canonical SMILES

C1CC(CN(C1)C2COC2)N.C1CC(CN(C1)C2COC2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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